molecular formula C17H17NS B14403965 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- CAS No. 88047-90-9

2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl-

Cat. No.: B14403965
CAS No.: 88047-90-9
M. Wt: 267.4 g/mol
InChI Key: HLZMLYUMSSGGME-UHFFFAOYSA-N
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Description

2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- is a heterocyclic compound featuring a four-membered ring structure with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines, including 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl-.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions of the aza Paternò–Büchi reaction to achieve high yields and purity. This may include controlling the temperature, light source, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis due to its reactive four-membered ring structure.

    Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- involves its interaction with molecular targets through its reactive sulfur atom. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    Azetidines: These compounds share the four-membered ring structure but may differ in substituents and functional groups.

    Thiazoles: These compounds contain a five-membered ring with sulfur and nitrogen atoms, offering different reactivity and applications.

Uniqueness: 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- is unique due to its combination of a four-membered ring with sulfur and specific substituents (3,3-dimethyl and 1,4-diphenyl). This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.

Properties

CAS No.

88047-90-9

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

3,3-dimethyl-1,4-diphenylazetidine-2-thione

InChI

InChI=1S/C17H17NS/c1-17(2)15(13-9-5-3-6-10-13)18(16(17)19)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

HLZMLYUMSSGGME-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=S)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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